Technical Whitepaper: Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate as a Strategic Scaffold
Technical Whitepaper: Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate as a Strategic Scaffold
This guide serves as a technical whitepaper for Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate , a specialized heterocyclic building block used in modern medicinal chemistry to enhance metabolic stability and enforce specific molecular conformations.
Executive Summary
Tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate (CAS: 1361396-89-5) is a chiral or achiral piperidine scaffold characterized by a gem-dimethyl substitution adjacent to the nitrogen atom.[1][2] In drug discovery, this moiety is deployed to exploit the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational freedom, thereby reducing the entropic penalty of ligand-target binding. Furthermore, the C2-methylation sterically blocks oxidative metabolism at the
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
Identity & Physicochemical Data
The following data consolidates current commercial and experimental specifications.
| Property | Specification |
| IUPAC Name | tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate |
| CAS Registry Number | 1361396-89-5 |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| SMILES | CC1(CN(CCC1N)C(=O)OC(C)(C)C)C |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid |
| Boiling Point | ~310°C (Predicted at 760 mmHg) |
| Density | ~1.0 ± 0.1 g/cm³ (Predicted) |
| pKa (Conjugate Acid) | ~10.5 (Amine), -1.0 (Boc-carbamate) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |
Structural Analysis: The Gem-Dimethyl Advantage
The strategic value of this scaffold lies in the 2,2-dimethyl substitution.[3]
-
Metabolic Blockade: Cytochrome P450 enzymes typically oxidize the carbon
to the nitrogen (N-dealkylation). The gem-dimethyl group removes the abstractable protons at the C2 position, forcing metabolism to occur at less favorable distal sites. -
Conformational Lock: The bulky methyl groups create steric strain that favors a "twisted" chair conformation. This pre-organizes the molecule, often improving potency by mimicking the bioactive conformation of the target ligand.
Synthesis & Manufacturing Protocols
The synthesis of this core typically proceeds via the reductive amination of the corresponding ketone precursor. The 2,2-dimethyl group introduces significant steric hindrance, requiring optimized conditions to ensure complete conversion.
Core Synthesis Pathway (Reductive Amination)
Precursor: tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (CAS: 1254339-11-1).
Step-by-Step Protocol:
-
Imine Formation:
-
Charge a reaction vessel with tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) and Ammonium Acetate (10.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Note: The excess ammonium acetate drives the equilibrium toward the imine despite the steric bulk at C2.
-
Stir at room temperature (25°C) for 2–4 hours under nitrogen.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Slowly add Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB) (2.0 eq).
-
Critical: STAB is preferred for reducing imines in the presence of ketones, minimizing side alcohol formation.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
-
Workup & Purification:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with Dichloromethane (DCM) (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude amine is often purified via acid-base extraction (dissolve in 1N HCl, wash with ether, basify aqueous layer with NaOH, extract into DCM) or flash chromatography (DCM/MeOH/NH₄OH gradient).
-
Figure 1: Reductive amination pathway converting the ketone precursor to the target primary amine.[4][5]
Applications in Drug Discovery[6]
This scaffold is frequently cited in patent literature for high-value targets where standard piperidines fail due to rapid metabolic clearance.
Case Study: ROR t Inverse Agonists
Researchers targeting ROR
-
Challenge: Standard 4-aminopiperidine linkers were susceptible to rapid oxidative metabolism, leading to poor pharmacokinetic (PK) profiles.
-
Solution: Introduction of the 2,2-dimethyl motif blocked the metabolic "soft spot" on the piperidine ring.
-
Outcome: The resulting compounds maintained potency (IC₅₀ < 50 nM) while significantly increasing microsomal stability and oral bioavailability in rodent models.
Case Study: DHODH Inhibitors (Malaria)
In the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors for malaria chemoprevention:
-
The 2,2-dimethylpiperidine core was used to orient the inhibitor within the hydrophobic pocket of the enzyme.
-
The rigidification provided by the methyl groups minimized the entropy loss upon binding, improving the ligand efficiency (LE).
Mechanistic Logic (Retrosynthesis)
When designing a drug, the decision to use this scaffold follows a specific logic tree:
Figure 2: Decision logic for selecting the 2,2-dimethylpiperidine scaffold during lead optimization.
Handling, Safety, and Storage
Hazard Identification (GHS)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Handling Protocols
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood to avoid inhalation of amine vapors.
-
Air Sensitivity: While the Boc group stabilizes the amine, the free primary amine at C4 can absorb CO₂ from the air (forming carbamates). Store under an inert atmosphere (Argon or Nitrogen).
Storage[2]
-
Temperature: 2–8°C (Refrigerate).
-
Container: Tightly sealed, light-resistant container.
-
Stability: Stable for >2 years if stored properly. Avoid strong oxidizing agents and strong acids (which will remove the Boc group).
References
-
Phillips, M. A., et al. (2015). "Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention." Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2016). WO2016046755A1 - Methyl-and trifluoromethyl-substituted pyrrolopyridine modulators of RORc2.
-
Beato, C., et al. (2021). "An Asymmetric Approach Towards 3-Spiropiperidines." White Rose eTheses Online. Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate - CAS:1361396-89-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1 [smolecule.com]
- 4. Tert-butyl 2,2-dimethyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | CID 12992765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2021207554A1 - Compounds and methods for modulating splicing - Google Patents [patents.google.com]
